A Technical Guide to 2-Methyl-4-(2-methylbenzamido)benzoic Acid (CAS 317374-08-6): A Key Intermediate in Tolvaptan Synthesis
A Technical Guide to 2-Methyl-4-(2-methylbenzamido)benzoic Acid (CAS 317374-08-6): A Key Intermediate in Tolvaptan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Methyl-4-(2-methylbenzamido)benzoic acid, a chemical intermediate identified by CAS number 317374-08-6. This compound is of significant interest in pharmaceutical manufacturing, primarily as a crucial building block in the synthesis of Tolvaptan. Tolvaptan is a selective, competitive vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).
This guide details the compound's physicochemical properties, provides an in-depth experimental protocol for its synthesis, and elucidates its role within the context of Tolvaptan's mechanism of action through diagrams of relevant pathways.
Physicochemical and Structural Properties
2-Methyl-4-(2-methylbenzamido)benzoic acid is an off-white to white crystalline powder.[1] Its chemical and physical properties are summarized below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 317374-08-6 | [2][3] |
| Molecular Formula | C₁₆H₁₅NO₃ | [3][4][5] |
| Molecular Weight | 269.29 g/mol | [4][5] |
| IUPAC Name | 2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid | |
| Synonyms | 4-(2-Methylbenzamido)-2-methyl-benzoic acid, Tolvaptan acid analog | [1][6] |
| Appearance | White to off-white powder | [1][2][7] |
| Melting Point | 231.3-232.6 °C | [2][7] |
| Boiling Point | 382.9 ± 42.0 °C (Predicted) | [4][7] |
| Density | 1.262 g/cm³ | [1][4][7] |
| pKa | 4.04 ± 0.25 (Predicted) | [4][7] |
| Storage | Sealed in dry, Room Temperature or Refrigerator (2-8°C) | [4][7] |
Crystallographic Data
X-ray crystallography studies reveal that the compound crystallizes in a monoclinic system.[2][5] In the crystal structure, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds.[5] Additionally, pairs of O—H⋯O hydrogen bonds form between the carboxylic acid groups of two inversion-related molecules, creating dimers.[5] The dihedral angle between its two benzene rings is approximately 82.4°.[5]
| Crystal Parameter | Value | Source |
| Crystal System | Monoclinic | [5] |
| Formula units per cell (Z) | 8 | [5] |
| Cell Length a | 23.318 (9) Å | [5] |
| Cell Length b | 10.230 (2) Å | [5] |
| Cell Length c | 13.901 (3) Å | [5] |
| Cell Angle β | 125.50 (3)° | [5] |
| Cell Volume | 2699.7 (16) ų | [5] |
Synthesis Protocol and Workflow
The compound is synthesized via a Friedel-Crafts acylation reaction. The following protocol is a detailed methodology for its preparation.
Experimental Protocol
Materials:
-
3-(2-methylbenzoylamino)toluene
-
Dichloromethane (DCM)
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Aluminum chloride (AlCl₃)
-
Oxalyl chloride ((COCl)₂)
-
Sodium hydroxide (NaOH) solution (2.5 M)
-
Hydrochloric acid (HCl) solution (6 M)
-
Toluene
-
Methanol
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Nitrogen gas
-
Reaction Setup: Dissolve 3-(2-methylbenzoylamino)toluene (50.0 g, 0.222 mol) in dichloromethane (50 mL) in a reaction vessel under a nitrogen atmosphere. Cool the solution to 3 °C using an ice bath.
-
Addition of Catalyst: Slowly add aluminum chloride (88.8 g, 0.666 mol) to the cooled solution.
-
Acylation: While maintaining the temperature between 3-7 °C, add oxalyl chloride (25.2 mL, 0.289 mol) dropwise.
-
Reaction: Stir the reaction mixture at 2-7 °C for 5 hours, monitoring until the starting material is completely consumed.
-
Work-up: Remove the dichloromethane by distillation. The resulting aqueous suspension is refluxed for 30 minutes and then cooled to room temperature.
-
Crude Product Isolation: Collect the precipitated crystals by filtration and dry them at 60 °C to obtain the crude product.
-
Purification (Base Wash): Dissolve a portion of the crude product (e.g., 29.17 g) in 2.5 M aqueous sodium hydroxide solution (400 mL) and toluene (100 mL). Filter the solution to remove any insoluble matter. Separate the aqueous layer and wash it twice with toluene (100 mL each time).
-
Purification (Acid Precipitation): Neutralize the aqueous layer with 6 M hydrochloric acid (300 mL) to precipitate the purified product.
-
Final Product Isolation: Collect the precipitated crystals by filtration and dry at 60 °C.
-
Recrystallization: Recrystallize the product from methanol to afford the final, high-purity 2-methyl-4-(2-methylbenzoylamino)benzoic acid (Typical HPLC Purity: >99%).[2][7]
Synthesis Workflow Diagram
Role in Pharmacology: Intermediate for Tolvaptan
While 2-methyl-4-(2-methylbenzamido)benzoic acid is primarily an intermediate, its significance lies in its use for synthesizing Tolvaptan.[1][8] Understanding the mechanism of Tolvaptan is therefore essential for appreciating the compound's role in drug development.
Tolvaptan is a selective antagonist of the vasopressin V2 receptor, which is found in the principal cells of the kidney's collecting ducts. Vasopressin (also known as antidiuretic hormone, ADH) normally binds to these receptors to promote water reabsorption from urine back into the body.
The Vasopressin V2 Receptor Signaling Pathway
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Binding: Vasopressin binds to the V2 receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs), causing it to release GDP and bind GTP.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a second messenger.
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Aquaporin-2 (AQP2) Phosphorylation: PKA phosphorylates serine residues on Aquaporin-2 (AQP2) water channel proteins, which are stored in intracellular vesicles.
-
Translocation and Water Reabsorption: Phosphorylation triggers the translocation of these AQP2-containing vesicles to the apical membrane of the collecting duct cell. The insertion of AQP2 channels into the membrane dramatically increases water permeability, allowing water to move from the tubular fluid back into the bloodstream, thus concentrating the urine.
Tolvaptan acts by competitively blocking the V2 receptor (Step 1). By preventing vasopressin from binding, it inhibits the entire downstream signaling cascade. This leads to the removal of AQP2 channels from the cell membrane, reducing water reabsorption and promoting the excretion of free water (aquaresis), which helps to correct hyponatremia.
Signaling Pathway Diagram
Conclusion
2-Methyl-4-(2-methylbenzamido)benzoic acid (CAS 317374-08-6) is a well-characterized compound whose primary importance is derived from its role as a key intermediate in the synthesis of Tolvaptan.[1][8] Its synthesis is robust and leads to a high-purity product suitable for pharmaceutical manufacturing. For drug development professionals, understanding the properties and synthesis of this intermediate is the first step in the production of a vital therapeutic agent used to manage clinically significant hyponatremia. The compound itself does not have direct pharmacological activity but is an indispensable precursor to a drug that modulates a critical renal signaling pathway.
References
- 1. 2-methyl-4-(2-methyl-benzoylamino)-benzoic Acid CAS 317374-08-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 2-Methyl-4-(2-methylbenzamido)benzoic acid | 317374-08-6 [chemicalbook.com]
- 3. 2-Methyl-4-(2-methylbenzamido)benzoic acid | 317374-08-6 | FM32952 [biosynth.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. 2-Methyl-4-(2-methylbenzamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Methyl-4-(2-methylbenzamido)benzoic acid CAS#: 317374-08-6 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
Figure 1. Chemical Structure of 2-Methyl-4-(2-methylbenzamido)benzoic acid.
